molecular formula C15H20BrN3O2 B5484170 N~3~-(3-bromophenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide

N~3~-(3-bromophenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide

Cat. No.: B5484170
M. Wt: 354.24 g/mol
InChI Key: AATJBQLVTBQZNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~3~-(3-bromophenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a bromophenyl group attached to a piperidine ring, which is further substituted with dimethyl and dicarboxamide groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(3-bromophenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide typically involves the reaction of 3-bromobenzoyl chloride with N,N-dimethylpiperidine-1,3-dicarboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N~3~-(3-bromophenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~3~-(3-bromophenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N3-(3-bromophenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the piperidine ring can interact with polar or charged residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~3~-(3-bromophenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromophenyl and piperidine groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .

Properties

IUPAC Name

3-N-(3-bromophenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrN3O2/c1-18(2)15(21)19-8-4-5-11(10-19)14(20)17-13-7-3-6-12(16)9-13/h3,6-7,9,11H,4-5,8,10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATJBQLVTBQZNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCCC(C1)C(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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